

# Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate physical properties

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## Compound of Interest

Compound Name: Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

Cat. No.: B1585751

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An In-Depth Technical Guide to the Physical Properties of **Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate**

## Introduction

**Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate** is a substituted aminothiophene derivative, a class of heterocyclic compounds recognized for its versatile role as a scaffold in medicinal chemistry and materials science. Thiophene-based molecules are integral to the development of pharmaceuticals, including anti-cancer and anti-inflammatory agents, owing to their ability to act as bioisosteres of phenyl rings and engage in specific biological interactions.<sup>[1][2][3]</sup> This guide serves as a comprehensive technical resource for researchers and drug development professionals, consolidating the available physical property data for this specific compound. It further provides authoritative, standard methodologies for the experimental determination of these properties, ensuring a foundation of scientific rigor for its application in research and development.

## Chemical Identity and Structure

The fundamental identity of a compound is established by its structural and molecular characteristics. These identifiers are crucial for regulatory submissions, database entries, and accurate scientific communication.

The structure of **Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate** incorporates a central thiophene ring, which is functionalized with three key substituents: a methyl ester at the C2 position, an amine group at the C3 position, and a 4-chlorophenyl group at the C5 position. This specific arrangement of functional groups dictates its chemical reactivity, potential for hydrogen bonding, and overall polarity, which in turn governs its physical properties.

Identifier	Value	Source
CAS Number	91076-93-6	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>12</sub> H <sub>10</sub> CINO <sub>2</sub> S	<a href="#">[7]</a>
Molecular Weight	267.73 g/mol	<a href="#">[7]</a>
Canonical SMILES	COC(=O)c1sc(cc1N)-c2ccc(Cl)cc2	<a href="#">[7]</a>
InChI Key	MELGGDOYSMRBGA-UHFFFAOYSA-N	<a href="#">[7]</a>
InChI	1S/C12H10CINO2S/c1-16-12(15)11-9(14)6-10(17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3	<a href="#">[7]</a>

## Physical and Chemical Properties

A compound's physical properties are critical for its handling, formulation, and application. While specific experimental data for this molecule is limited in public literature, we can summarize its known state and provide context based on closely related analogs.

Property	Value / Observation	Notes
Physical Form	Solid	[7]
Melting Point	Data not available	Similar compounds like Methyl 3-amino-4-methylthiophene-2-carboxylate melt at 85-88 °C[8], and Methyl 3-amino-2-thiophenecarboxylate melts at 62-64 °C[9]. The melting point is expected to be sharp for a pure crystalline solid.
Boiling Point	Not applicable	As a stable solid, the compound would likely decompose at the high temperatures required for boiling under atmospheric pressure.
Solubility	Data not available	Based on its structure, it is predicted to be poorly soluble in water but should exhibit good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. A related nitro-analog is noted for its favorable solubility.[2]

## Spectroscopic and Crystallographic Analysis

Spectroscopic data is essential for structural confirmation and purity assessment. Although specific spectra for **Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate** are not widely published, the following techniques are standard for its characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR would confirm the presence and connectivity of protons on the aromatic rings, the amine, and the methyl ester.  $^{13}\text{C}$  NMR would identify all unique carbon atoms in the molecule.
- Infrared (IR) Spectroscopy: IR analysis would verify the presence of key functional groups, such as N-H stretches for the amine (typically  $3300\text{-}3500\text{ cm}^{-1}$ ), a strong C=O stretch for the ester (around  $1680\text{-}1710\text{ cm}^{-1}$ ), and C-Cl stretches in the fingerprint region.
- Mass Spectrometry (MS): High-resolution mass spectrometry would provide an exact mass measurement, confirming the molecular formula of  $\text{C}_{12}\text{H}_{10}\text{ClNO}_2\text{S}$ . The fragmentation pattern would offer further structural evidence.
- X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would determine the precise three-dimensional atomic arrangement, bond lengths, and bond angles, providing definitive structural proof and insights into intermolecular interactions in the solid state.<sup>[3]</sup>

## Standard Methodologies for Physical Property Determination

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail authoritative methods for determining key physical properties.

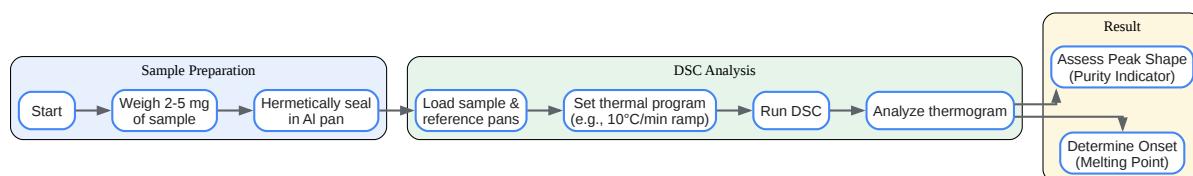
### Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a highly accurate and reproducible thermoanalytical technique that provides a more detailed thermal profile than traditional capillary methods. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

**Principle of Causality:** The melting of a pure crystalline solid is a first-order phase transition that results in a sharp, well-defined endothermic peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point. Impurities depress and broaden the melting range, making DSC an excellent tool for purity assessment.

## Step-by-Step Protocol:

- Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) to ensure temperature and enthalpy accuracy.
- Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-reactive aluminum DSC pan.
- Encapsulation: Hermetically seal the pan to prevent any loss of material via sublimation. Prepare an empty, sealed pan to serve as a reference.
- Instrument Setup: Place the sample and reference pans into the DSC cell.
- Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
- Heating Ramp: Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature well above the melting point.
- Data Analysis: Analyze the resulting thermogram. The melting point is determined from the onset of the endothermic melting peak. The area under the peak corresponds to the heat of fusion.

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Caption: Workflow for Melting Point Determination using DSC.

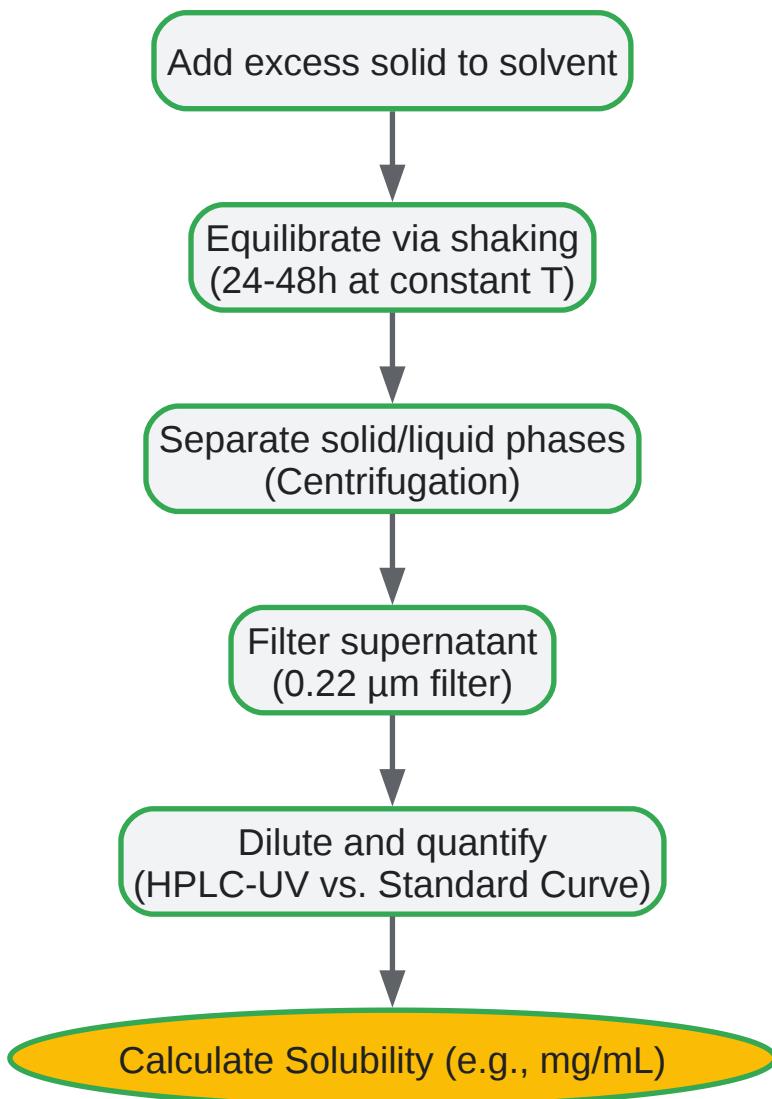
# Thermodynamic Solubility Assessment via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a controlled temperature.

**Principle of Causality:** This method ensures that a true equilibrium between the undissolved solid and the dissolved solute is achieved, providing a solubility value that is independent of kinetic factors. The use of a validated analytical method like HPLC for quantification ensures accuracy and specificity.

## Step-by-Step Protocol:

- **Preparation:** Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, ethanol) in a sealed vial. The excess solid is critical to ensure saturation.
- **Equilibration:** Agitate the vials in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
- **Phase Separation:** After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.
- **Sample Collection:** Carefully withdraw an aliquot of the clear supernatant.
- **Filtration:** Filter the aliquot through a low-binding 0.22 µm syringe filter to remove any remaining solid particulates.
- **Dilution:** Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted sample using a validated, stability-indicating HPLC-UV method against a standard curve prepared with a known concentration of the compound.
- **Calculation:** Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.



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Caption: Workflow for Thermodynamic Solubility Assessment.

## Handling, Storage, and Safety

Proper handling and storage are paramount for user safety and maintaining the integrity of the compound.

- Safety Information: Based on available data, the compound is classified with the GHS07 pictogram (exclamation mark) and the signal word "Warning". The primary hazard statement is H302: Harmful if swallowed.[7]

- Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times when handling the compound.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials. It is classified under Storage Class 13 (Non-Combustible Solids).[\[7\]](#)

## Conclusion

**Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate** is a valuable chemical building block with significant potential in synthetic and medicinal chemistry. While it is commercially available, its physical properties are not extensively documented in peer-reviewed literature. This guide consolidates the known identifying and safety information and provides a framework of authoritative, field-proven methodologies for the precise determination of its key physical characteristics, such as melting point and solubility. The application of these robust protocols will empower researchers to generate high-quality, reliable data, facilitating the compound's effective use in drug discovery and materials science applications.

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